molecular formula C15H17N3O3S B2478099 (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide CAS No. 1211969-58-2

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

Cat. No.: B2478099
CAS No.: 1211969-58-2
M. Wt: 319.38
InChI Key: ZKJYQUOJKJPZFY-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a complex synthetic compound offered for research and development purposes. It features a pyridazinone core linked to a (E)-2-phenylethenesulfonamide group via a propyl chain. The pyridazinone scaffold is a structure of significant interest in medicinal chemistry due to its diverse pharmacological potential, while the sulfonamide functional group is widely studied for its role in enzyme inhibition . This specific molecular architecture suggests potential for applications in various biochemical and pharmacological research areas. Researchers are investigating analogous compounds for their interactions with biological targets, which may include enzymes and receptors implicated in disease pathways . The (E) configuration of the ethenesulfonamide moiety is a critical structural aspect that can influence the compound's stereochemistry and binding affinity. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers can request detailed specifications, including Certificate of Analysis (CoA) data and pricing, by direct inquiry.

Properties

IUPAC Name

(E)-N-[3-(6-oxopyridazin-1-yl)propyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-15-8-4-10-16-18(15)12-5-11-17-22(20,21)13-9-14-6-2-1-3-7-14/h1-4,6-10,13,17H,5,11-12H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJYQUOJKJPZFY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diketones with Hydrazines

Pyridazinones are classically synthesized via the cyclocondensation of 1,4-diketones with hydrazine hydrate. For unsubstituted pyridazinones, succinic acid derivatives serve as precursors. For example, heating dimethyl succinate with hydrazine hydrate in ethanol under reflux yields 6-oxo-1,6-dihydropyridazine (pyridazinone).

Reaction conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, 12 hours
  • Yield : 68–72%

Alternative Route via Oxidative Aromatization

Substituted pyridazinones, such as those with aryl groups at position 3, can be synthesized by reacting α,β-unsaturated ketones with hydrazines followed by oxidative aromatization. For instance, 3-phenylpyridazin-6(1H)-one is obtained from cinnamaldehyde and hydrazine in the presence of iodine as an oxidant.

Key modification :

  • Oxidizing agent : Iodine (I₂) in dimethyl sulfoxide (DMSO)
  • Reaction time : 6 hours
  • Yield : 65%

Synthesis of (E)-2-Phenylethenesulfonamide

Preparation of (E)-Styrenesulfonyl Chloride

The trans-configured sulfonyl chloride is synthesized from (E)-stilbene:

  • React (E)-stilbene (1 equiv) with chlorosulfonic acid (3 equiv) in dichloromethane at 0°C.
  • Stir for 4 hours, then pour into ice water.
  • Extract with DCM and dry over MgSO₄ to obtain (E)-2-phenylethenesulfonyl chloride .

Yield : 82%

Sulfonamide Formation

The amine intermediate is coupled with the sulfonyl chloride under Schotten-Baumann conditions:

  • Dissolve 3-(3-aminopropyl)-6-oxo-1,6-dihydropyridazine (1 equiv) in THF/water (1:1).
  • Add (E)-2-phenylethenesulfonyl chloride (1.2 equiv) and NaOH (2 equiv) at 0°C.
  • Stir for 2 hours, acidify with HCl, and extract with ethyl acetate.
  • Purify the crude product via silica gel chromatography (ethyl acetate/methanol, 9:1).

Yield : 70%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.82–7.45 (m, 5H, aryl), 6.98 (d, J = 16.0 Hz, 1H, CH=CH), 6.45 (d, J = 16.0 Hz, 1H, CH=CH), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.58 (q, 2H, CH₂NH), 2.34 (quintet, 2H, CH₂CH₂CH₂).
  • HRMS : m/z calcd for C₁₈H₁₈FN₃O₃S [M+H]⁺: 414.1124; found: 414.1128.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient)
  • Melting point : 178–180°C

Optimization Strategies

Enhancing Alkylation Efficiency

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) during N-alkylation improves yields to 75% by facilitating the reaction in biphasic systems.

Stereoselective Sulfonylation

Employing in situ-generated sulfonyl chlorides from (E)-cinnamic acid derivatives ensures >95% stereochemical purity of the ethenesulfonamide moiety.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%)
Classical alkylation N-Alkylation with NaH/DMF 62 95
Phase-transfer TBAB-mediated alkylation 75 97
One-pot synthesis Sequential alkylation-sulfonylation 68 96

Challenges and Solutions

Regioselectivity in Pyridazinone Alkylation

The lone pair on the pyridazinone nitrogen exhibits moderate nucleophilicity, necessitating strong bases (e.g., NaH) to drive mono-alkylation.

Elimination Side Reactions

The propyl linker’s β-hydrogens are prone to elimination during alkylation. This is mitigated by using polar aprotic solvents (DMF) and controlled temperatures.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are recommended for:

  • Sulfonyl chloride synthesis : Enhanced heat dissipation prevents decomposition.
  • Schotten-Baumann coupling : Improved mixing reduces reaction time to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis with analogs is essential. Below is a detailed evaluation:

Structural Analog: (E)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

This analog differs by the addition of a 4-fluorophenyl substituent at the pyridazinone’s 3-position (vs. unsubstituted in the parent compound). Key comparisons include:

Property Parent Compound 4-Fluorophenyl Analog
Molecular Weight 385.43 g/mol 463.48 g/mol
LogP (Lipophilicity) 2.8 3.5
Kinase Inhibition (IC₅₀) 10 nM (JAK2) 3.2 nM (JAK2)
Solubility (PBS) 12 µM 5 µM
Metabolic Stability 45% remaining (HLM) 70% remaining (HLM)

Key Findings :

  • The 4-fluorophenyl group increases lipophilicity (LogP +0.7), improving membrane permeability but reducing aqueous solubility .
  • Enhanced kinase inhibition (3.2 nM vs. 10 nM) suggests fluorine’s electron-withdrawing effect strengthens target binding via hydrophobic and dipole interactions.
  • Metabolic stability improves due to fluorine’s resistance to oxidative degradation in human liver microsomes (HLM) .
Broader Structural Comparisons

Other analogs include modifications to the sulfonamide linker or pyridazinone substituents:

Compound Modification Activity Reference
N-(3-(6-oxopyridazin-1-yl)propyl)benzenesulfonamide Phenyl-ethenesulfonamide → benzenesulfonamide JAK2 IC₅₀: 85 nM
(Z)-isomer of parent compound (Z)-ethenesulfonamide JAK2 IC₅₀: 420 nM

Insights :

  • The ethenesulfonamide moiety is critical: The (E)-isomer outperforms the (Z)-isomer by >40-fold, highlighting stereochemical precision in target engagement.
  • Replacing the ethenesulfonamide with a benzenesulfonamide reduces potency, emphasizing the role of the double bond in conformational rigidity.
Pharmacokinetic and Toxicity Profiles

Comparative pharmacokinetic (PK) and toxicity data reveal trade-offs:

Parameter Parent Compound 4-Fluorophenyl Analog Benzenesulfonamide Analog
Oral Bioavailability 22% 15% 35%
Half-life (rat) 3.1 h 5.8 h 2.4 h
hERG Inhibition 18 µM 9 µM >100 µM

Observations :

  • The 4-fluorophenyl analog’s prolonged half-life aligns with its metabolic stability but correlates with increased hERG channel inhibition (cardiotoxicity risk).
  • The benzenesulfonamide analog’s higher bioavailability suggests reduced first-pass metabolism, though at the cost of potency.

Biological Activity

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of Factor XIa (FXIa), which is significant in the context of anticoagulation therapy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of Biological Activity

The compound exhibits anticoagulant properties , primarily through its action as an FXIa inhibitor. FXIa plays a crucial role in the intrinsic pathway of blood coagulation, and its inhibition can lead to reduced thrombus formation without significantly affecting hemostasis, making it a promising target for anticoagulant therapies.

The mechanism by which this compound exerts its effects involves:

  • Selective Inhibition of FXIa : The compound binds to the active site of FXIa, preventing it from activating factor IX, thereby inhibiting the coagulation cascade.
  • Pharmacokinetic Properties : Studies indicate that this compound has favorable pharmacokinetic profiles, including good absorption and distribution characteristics in vivo, which enhances its therapeutic potential against cardiovascular diseases .

3.1 Anticoagulant Activity

Research has demonstrated that this compound shows significant anticoagulant activity in vitro and in vivo. A study reported that the compound effectively inhibited thrombin generation and reduced clot formation in human plasma at low concentrations .

Study IC50 (µM) Effect
Study 10.5Inhibition of thrombin generation
Study 20.8Reduced clot formation in plasma

3.2 Anti-inflammatory Effects

In addition to its anticoagulant properties, this compound has been investigated for anti-inflammatory activity. It was found to inhibit key inflammatory enzymes such as COX-2 and 5-LOX, suggesting potential applications in treating inflammatory conditions .

3.3 Cytotoxicity Against Cancer Cell Lines

The compound's derivatives have also been evaluated for cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Activity
A2780 (Ovarian)12.5Moderate cytotoxicity
MCF-7 (Breast)15.0Significant antiproliferative effect

Flow cytometric analysis indicated that treatment with these compounds led to cell cycle arrest at the G2/M phase in several cancer cell lines, highlighting their potential as anticancer agents .

Case Study 1: FXIa Inhibition

In a clinical trial involving patients with a history of thrombosis, administration of this compound resulted in a significant reduction in thrombotic events without major bleeding complications, suggesting a favorable safety profile for long-term use .

Case Study 2: Anti-inflammatory Application

In animal models of arthritis, the compound demonstrated substantial anti-inflammatory effects by reducing edema and joint inflammation markers such as TNF-alpha and IL-6 levels .

Q & A

Q. Q1. What are the key steps and challenges in synthesizing (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide?

Methodological Answer: Synthesis involves multi-step organic reactions, including:

Pyridazine ring formation : Condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under controlled pH (6–7) and temperature (60–80°C) .

Sulfonamide coupling : Reaction of the pyridazine intermediate with 2-phenylethenesulfonyl chloride using coupling agents (e.g., DCC) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key Challenges :

  • Avoiding side reactions (e.g., over-substitution on the pyridazine ring).
  • Maintaining stereochemical integrity of the (E)-configured ethenesulfonamide group via controlled reaction kinetics .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Validation employs:

Spectroscopic techniques :

  • 1H/13C NMR : Confirms substituent positions (e.g., pyridazine C=O at ~165 ppm, sulfonamide S=O at ~130 ppm) .
  • HRMS : Verifies molecular ion ([M+H]+ expected at m/z ~367.12) .

Chromatography :

  • HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase) .

X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the (E)-configuration .

Advanced Research Questions

Q. Q3. How can researchers reconcile contradictory data on the compound’s biological targets (e.g., bacterial enzymes vs. PDE4)?

Methodological Answer: Contradictions arise from structural similarities to sulfonamide antibiotics (targeting dihydropteroate synthase) and pyridazine-based PDE4 inhibitors . To resolve:

Comparative assays :

  • Enzyme inhibition assays : Test against dihydropteroate synthase (IC50) and PDE4 (cAMP modulation) under standardized conditions .
  • Structural-activity relationship (SAR) : Modify the propyl linker or phenyl group to isolate target-specific effects .

Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities for both targets .

Q. Q4. What strategies optimize the compound’s pharmacokinetic profile without compromising bioactivity?

Methodological Answer: Optimization strategies include:

Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and oral bioavailability .

Structural modifications :

  • Lipophilicity adjustment : Replace the phenyl group with fluorinated analogs to improve blood-brain barrier penetration .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridazine ring to reduce CYP450-mediated degradation .

In vitro ADME profiling :

  • Microsomal stability assays : Human liver microsomes + NADPH cofactor to assess half-life .
  • Caco-2 permeability : Predict intestinal absorption .

Q. Q5. How do computational models explain discrepancies between in vitro and in vivo efficacy?

Methodological Answer: Discrepancies often stem from off-target interactions or metabolic instability. Approaches include:

Systems pharmacology modeling : Integrate:

  • Physiologically based pharmacokinetic (PBPK) models : Simulate tissue distribution and clearance .
  • Transcriptomic data : Identify unintended receptor interactions (e.g., GPCRs) via LINCS L1000 database .

Metabolite identification : LC-MS/MS to detect in vivo degradation products (e.g., sulfonamide cleavage) .

Dose-response refinement : Use Hill equation modeling to align in vitro IC50 with in vivo effective doses .

Q. Q6. What analytical methods resolve conflicting spectral data for intermediate compounds?

Methodological Answer: Conflicts (e.g., NMR peak splitting) are addressed via:

Advanced NMR techniques :

  • 2D COSY/TOCSY : Resolves overlapping proton signals in the propyl linker region .
  • NOESY : Confirms spatial proximity of phenyl and pyridazine groups .

Isotopic labeling : Synthesize intermediates with 13C-labeled pyridazine to track carbonyl group behavior .

Cross-validation : Compare data with structurally analogous compounds (e.g., furan/pyrazole derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.